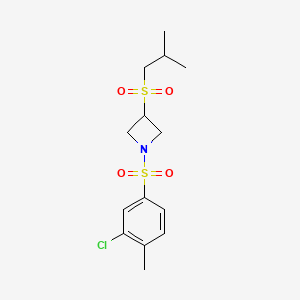

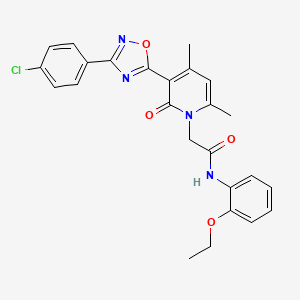

Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .

Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

The properties of oxadiazoles allow these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Scientific Research Applications

Mesomorphic Behavior and Photoluminescence

Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate, as part of a broader category of 1,3,4-oxadiazole derivatives, has been investigated for its unique mesomorphic behaviors and photoluminescent properties. Studies have synthesized and characterized these compounds, revealing their potential in displaying nematic and/or smectic A mesophases, alongside intense absorption bands and strong fluorescence emissions. Such properties are crucial for the development of advanced materials in display technologies and optical devices (Han et al., 2010).

Antimicrobial Activity

The antimicrobial efficacy of compounds featuring the 1,3,4-oxadiazole core, related structurally to Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate, has been explored. These compounds have demonstrated significant antibacterial and antifungal activities, attributed to their structural features allowing for potential interactions with microbial proteins. Such findings underscore the importance of these compounds in developing new antimicrobial agents (Vankadari et al., 2013).

Anion Sensing Applications

The structural adaptability of 1,3,4-oxadiazole derivatives, closely related to Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate, extends to applications in anion sensing. These compounds have been shown to exhibit selective and colorimetric sensing capabilities for fluoride ions, a property that could be leveraged in environmental monitoring and healthcare diagnostics to detect fluoride levels accurately (Ma et al., 2013).

Angiotensin II Receptor Antagonist Development

Further research into oxadiazole derivatives has involved their use as spacers in synthesizing new potential non-peptide angiotensin receptor antagonists. This application is crucial for developing novel treatments for hypertension and cardiovascular diseases, highlighting the versatility of these compounds in medicinal chemistry (Meyer et al., 2003).

Mechanism of Action

Target of Action

Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a compound that has been synthesized as part of a class of molecules known as 1,2,4-oxadiazoles . These compounds have been found to have anti-infective properties, including anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate are likely to be the specific proteins or enzymes involved in these infectious diseases.

Mode of Action

The mode of action of Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate involves its interaction with these targets. The compound binds to the target proteins or enzymes, disrupting their normal function and leading to the inhibition of the growth or replication of the infectious agents .

Biochemical Pathways

The biochemical pathways affected by Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate are those involved in the life cycle of the infectious agents. By inhibiting key proteins or enzymes, the compound disrupts these pathways, preventing the infectious agents from proliferating and causing disease .

Result of Action

The result of the action of Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate is the inhibition of the growth or replication of the infectious agents, leading to a reduction in the severity of the infection . At the molecular and cellular levels, this involves changes in the activity of the target proteins or enzymes and disruptions to the biochemical pathways they are involved in .

properties

IUPAC Name |

methyl 4-[[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-24-19(23)16-4-2-13(3-5-16)12-22-10-8-15(9-11-22)18-21-20-17(25-18)14-6-7-14/h2-5,14-15H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZGIHREYUAHLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C3=NN=C(O3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2567922.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2567923.png)

![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2567924.png)

![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2567926.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-chloro-5-methanesulfonylbenzoate](/img/structure/B2567927.png)

![N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2567928.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2567931.png)

![2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2567935.png)

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2567936.png)